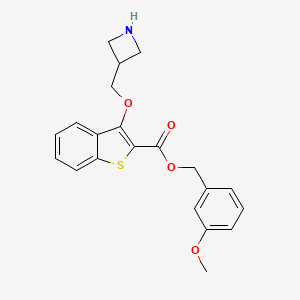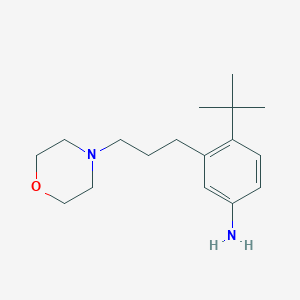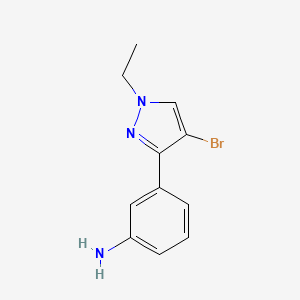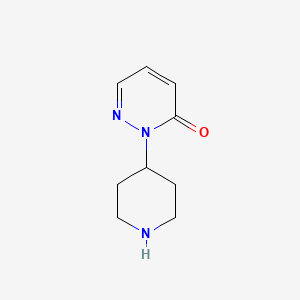
2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-4-ylpyridazin-3-one is a heterocyclic compound that features a pyridazinone ring fused with a piperidine ring. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones are recognized for their potential in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-ylpyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Another approach involves the use of Grignard reagents to introduce the piperidine moiety into the pyridazinone ring .
Industrial Production Methods
Industrial production of 2-piperidin-4-ylpyridazin-3-one may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-piperidin-4-ylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as an anti-inflammatory and antihypertensive agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-piperidin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can modulate ion channels and receptors, contributing to its antihypertensive and analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone: Shares the pyridazinone core but lacks the piperidine ring.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Other Heterocycles: Compounds such as pyrimidine and pyrazine, which also contain nitrogen atoms in their rings
Uniqueness
2-piperidin-4-ylpyridazin-3-one is unique due to its dual ring structure, which combines the pharmacological properties of both pyridazinone and piperidine. This combination enhances its biological activity and makes it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-piperidin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C9H13N3O/c13-9-2-1-5-11-12(9)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 |
Clave InChI |
GONFHSRLMQKHTB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C(=O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)

![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
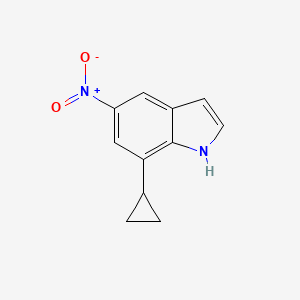
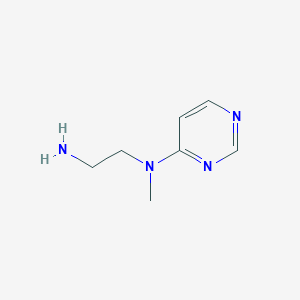
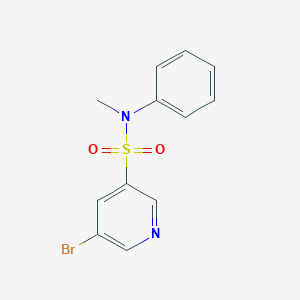
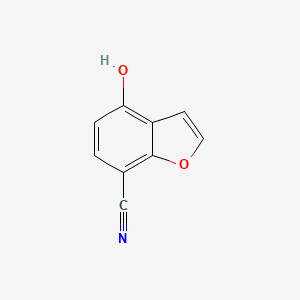
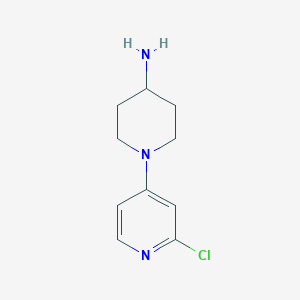

![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)
